molecular formula C20H20Br2N2O3 B252691 N-(3,5-dibromo-4-ethoxybenzyl)tryptophan

N-(3,5-dibromo-4-ethoxybenzyl)tryptophan

Cat. No.: B252691
M. Wt: 496.2 g/mol
InChI Key: LZQLMLRORYIXIQ-UHFFFAOYSA-N
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Description

N-(3,5-dibromo-4-ethoxybenzyl)tryptophan is a synthetic tryptophan derivative characterized by a substituted benzyl group at the indole nitrogen. The benzyl moiety features 3,5-dibromo and 4-ethoxy substituents, which confer distinct electronic and steric properties. Tryptophan derivatives are often explored for their biological activity, particularly in neurotransmitter modulation, enzyme inhibition, and receptor binding.

Properties

Molecular Formula

C20H20Br2N2O3

Molecular Weight

496.2 g/mol

IUPAC Name

2-[(3,5-dibromo-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C20H20Br2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26)

InChI Key

LZQLMLRORYIXIQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Benzyl-Tryptophan Derivatives

Halogenation is a common strategy to optimize drug-like properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
N-(3,5-dibromo-4-ethoxybenzyl)tryptophan C₂₀H₂₀Br₂N₂O₃ 528.2 3,5-dibromo, 4-ethoxy High lipophilicity (logP ~5.2); potential sigma receptor interaction
BD 1008 C₁₅H₂₀Br₂Cl₂N₂ 464.0 3,4-dichlorophenyl Sigma-1 receptor antagonist (Ki = 2.1 nM); moderate solubility in polar solvents
BD 1047 C₁₄H₂₀Br₂Cl₂N₂ 448.0 3,4-dichlorophenyl, dimethylamino Sigma-1 antagonist with improved CNS penetration

Key Observations :

  • Ethoxy vs. Methylamino: The 4-ethoxy group in the target compound likely increases metabolic stability relative to BD 1047’s dimethylamino group, which is prone to oxidative metabolism.

Aromatic Substitution Patterns

Ethoxy and bromine substituents significantly alter electronic properties:

Substituent Electron Effect Impact on Binding
3,5-Dibromo Strong σ-withdrawing Enhances halogen bonding with receptor residues
4-Ethoxy Moderate π-donating Improves solubility; may stabilize hydrophobic pockets
3,4-Dichloro (BD 1008) Moderate σ-withdrawing Balances lipophilicity and receptor affinity

Research Findings and Structural Insights

Crystallographic Data

Comparable halogenated compounds often exhibit planar benzyl groups and twisted indole-benzyl conformations, which could influence receptor docking.

Hypothetical Pharmacological Profile

Based on structural analogs:

  • Sigma Receptor Affinity : The dibromo-ethoxybenzyl group may compete with BD 1008 for sigma-1 binding but with lower potency due to bulkier substituents.
  • Metabolic Stability: Ethoxy groups typically resist cytochrome P450 oxidation better than methoxy or amino groups, suggesting improved half-life .

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